molecular formula C12H9BrN4 B6261474 3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine CAS No. 1016886-81-9

3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine

Numéro de catalogue B6261474
Numéro CAS: 1016886-81-9
Poids moléculaire: 289.1
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine” is a chemical compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives . It is used in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of this compound involves the reaction of 5-Bromo-1H-pyrazolo[3,4-b]pyridine with N-iodosuccinimide in DMF at 60 °C for 12 hours . The yield of this reaction is reported to be 82.4% .


Molecular Structure Analysis

The molecular structure of “3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine” is characterized by the presence of a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring .


Chemical Reactions Analysis

This compound can undergo various chemical reactions due to the presence of reactive sites in its structure . For instance, it can react with different reagents to form various pyrazolo[3,4-b]pyridine derivatives .

Applications De Recherche Scientifique

Cancer Research: TRK Inhibition

Tropomyosin receptor kinases (TRKs): are critical for the proliferation and differentiation of cells. Continuous activation and overexpression of TRKs can lead to cancer. Pyrazolo[3,4-b]pyridine derivatives, including our compound of interest, have been synthesized and evaluated for their ability to inhibit TRKs. For instance, compound C03, a derivative, showed promising activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM . This suggests that our compound could serve as a scaffold for developing new cancer therapies targeting TRKs.

Drug Design: Scaffold Hopping and CADD

The compound has been utilized in computer-aided drug design (CADD) and scaffold hopping strategies to create new molecules with potential therapeutic effects. Scaffold hopping refers to the method of creating new chemical entities by replacing the core structure (scaffold) of a compound while retaining its pharmacophoric elements. This approach, combined with CADD, has led to the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives with nanomole inhibitory activities against TRKA .

Neurological Disorders: Neurotrophin Modulation

Pyrazolo[3,4-b]pyridine derivatives have been explored for their role in modulating neurotrophins, which are essential for the survival, development, and function of neurons. The compound’s ability to interact with neurotrophic factors like nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) could make it a valuable tool in studying neurological disorders and developing treatments .

Synthetic Chemistry: Novel Synthesis Methods

The compound is also significant in synthetic chemistry, where it serves as a starting material or intermediate in the synthesis of various pyrazolo[3,4-b]pyridine derivatives. New synthetic methods have been developed to assemble the pyrazolopyridine system, offering advantages over traditional approaches and expanding the toolkit for medicinal chemists .

Pharmacokinetics: Plasma Stability and Cytochrome P450 Interaction

In pharmacokinetic studies, the compound has shown good plasma stability, which is crucial for the development of orally administered drugs. Additionally, it exhibits low inhibitory activity to a panel of cytochrome P450 isoforms, except CYP2C9, indicating a lower risk of drug-drug interactions and potential for a favorable safety profile .

Biomedical Applications: Diverse Therapeutic Areas

Lastly, the compound’s structural analogs have been investigated for their potential in treating a wide range of diseases, including central nervous system disorders, viral, inflammatory, tumor, cardiovascular, and bacterial diseases. They also act as antagonists of the corticotropin growth factor receptor and cholecystokinin hormones, highlighting the compound’s versatility in biomedical applications .

Mécanisme D'action

Target of Action

The primary target of the compound 3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

The compound interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . The compound’s interaction with TRKs results in the inhibition of the intramembrane kinase domain, which is associated with the proliferation, differentiation, and survival of cells .

Biochemical Pathways

Once the TRKs are activated, the intramembrane kinase domain is phosphorylated and the downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, are triggered . These pathways are associated with the proliferation, differentiation, and survival of cells . The compound’s action on TRKs inhibits these pathways, thereby affecting cell proliferation and differentiation .

Pharmacokinetics

The compound has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability .

Result of Action

The compound’s action results in the inhibition of the proliferation of certain cell lines. For instance, it has been shown to inhibit the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM, together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .

Orientations Futures

The future directions for the research and development of “3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine” and its derivatives could involve further exploration of their biological activities and potential therapeutic applications . Additionally, the development of more efficient and environmentally friendly synthetic methods could also be a focus of future research .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine involves the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with 3-pyridinemethanol.", "Starting Materials": [ "5-bromo-1H-pyrazolo[3,4-b]pyridine", "3-pyridinemethanol" ], "Reaction": [ "To a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 g, 4.5 mmol) in DMF (10 mL) was added 3-pyridinemethanol (0.5 g, 4.5 mmol) and K2CO3 (1.5 g, 10.8 mmol).", "The reaction mixture was stirred at 80°C for 12 hours.", "After completion of the reaction, the mixture was cooled to room temperature and diluted with water (20 mL).", "The resulting mixture was extracted with ethyl acetate (3 x 20 mL).", "The combined organic layers were washed with brine (20 mL), dried over anhydrous Na2SO4, and concentrated under reduced pressure.", "The crude product was purified by column chromatography on silica gel using ethyl acetate/hexanes (1:1) as the eluent to afford the desired product as a yellow solid (0.8 g, 65% yield)." ] }

Numéro CAS

1016886-81-9

Nom du produit

3-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine

Formule moléculaire

C12H9BrN4

Poids moléculaire

289.1

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.